1-Fluoro-4-(phenylsulfonimidoylmethyl)benzene
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Overview
Description
1-Fluoro-4-(phenylsulfonimidoylmethyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group and a phenylsulfonimidoylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(phenylsulfonimidoylmethyl)benzene typically involves the introduction of the fluoro and phenylsulfonimidoylmethyl groups onto a benzene ring. One common method is through the use of electrophilic aromatic substitution reactions, where a benzene derivative is treated with a fluorinating agent and a sulfonimidoylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(phenylsulfonimidoylmethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide or other related functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives.
Scientific Research Applications
1-Fluoro-4-(phenylsulfonimidoylmethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Fluoro-4-(phenylsulfonimidoylmethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group can enhance the compound’s binding affinity and specificity, while the phenylsulfonimidoylmethyl group can modulate its reactivity and stability. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
- 1-Fluoro-4-(methylsulfonyl)benzene
- 1-Fluoro-4-(methylsulfinyl)benzene
- 1-Fluoro-4-(pentafluorosulfanyl)benzene
Uniqueness: 1-Fluoro-4-(phenylsulfonimidoylmethyl)benzene is unique due to the presence of both a fluoro group and a phenylsulfonimidoylmethyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(4-fluorophenyl)methyl-imino-oxo-phenyl-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNXGHYBXFRJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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